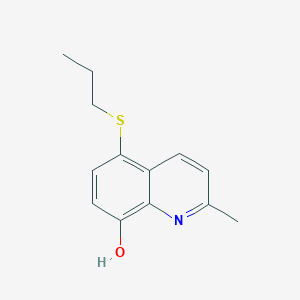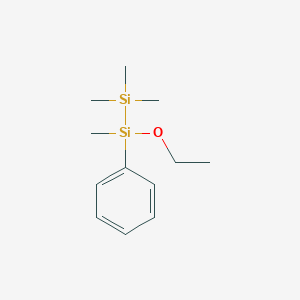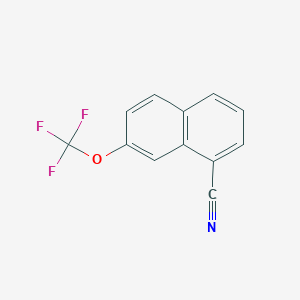
2-Methyl-5-(propylthio)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’8-hydroxy-2-méthyl-5-(propylthio)quinoléine est un composé organique dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé se caractérise par la présence d’un groupe méthyle en position deux, d’un groupe propylthio en position cinq et d’un groupe hydroxyle en position huit du cycle quinoléine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’8-hydroxy-2-méthyl-5-(propylthio)quinoléine implique généralement la fonctionnalisation de dérivés de la quinoléine. Une méthode courante comprend la bromation de la 8-hydroxyquinoléine suivie de réactions de substitution pour introduire les groupes méthyle et propylthio. Par exemple, la bromation de la 8-hydroxyquinoléine avec du N-bromosuccinimide dans du chloroforme peut donner de la 7-bromoquinoléine-8-ol, qui peut ensuite être modifiée pour introduire les substituants souhaités .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer la synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse assistée par micro-ondes, les réactions sans solvant et l’utilisation de catalyseurs recyclables sont souvent utilisées pour rendre le processus plus efficace et respectueux de l’environnement .
Analyse Des Réactions Chimiques
Types de réactions
L’8-hydroxy-2-méthyl-5-(propylthio)quinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position huit peut être oxydé pour former des dérivés quinoniques.
Réduction : Le composé peut être réduit pour former différents dérivés de l’hydroquinoléine.
Substitution : Les groupes méthyle et propylthio peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l’oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l’utilisation de solvants comme le chloroforme ou le tétrahydrofurane .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés quinoniques, tandis que les réactions de substitution peuvent produire une variété de composés quinoléiques fonctionnalisés .
Applications de la recherche scientifique
L’8-hydroxy-2-méthyl-5-(propylthio)quinoléine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé présente des propriétés antimicrobiennes et antifongiques, ce qui le rend utile dans les études biologiques.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
2-Methyl-5-(propylthio)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’8-hydroxy-2-méthyl-5-(propylthio)quinoléine implique son interaction avec diverses cibles moléculaires. Le groupe hydroxyle en position huit peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe propylthio peut interagir avec des régions hydrophobes. Ces interactions peuvent perturber les processus cellulaires, conduisant à des effets antimicrobiens et antifongiques .
Comparaison Avec Des Composés Similaires
Composés similaires
8-Hydroxyquinoléine : Un composé parent présentant des caractéristiques structurales similaires mais dépourvu des groupes méthyle et propylthio.
2-Méthylquinoléine : Similaire à l’8-hydroxy-2-méthyl-5-(propylthio)quinoléine mais sans les groupes hydroxyle et propylthio.
5-Propylthioquinoléine : Elle ne possède pas les groupes hydroxyle et méthyle présents dans l’8-hydroxy-2-méthyl-5-(propylthio)quinoléine.
Unicité
L’8-hydroxy-2-méthyl-5-(propylthio)quinoléine est unique en raison de la combinaison de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et des activités biologiques distinctes. La présence du groupe hydroxyle améliore sa capacité à former des liaisons hydrogène, tandis que les groupes méthyle et propylthio contribuent à ses interactions hydrophobes et à sa stabilité globale .
Propriétés
Numéro CAS |
73113-06-1 |
|---|---|
Formule moléculaire |
C13H15NOS |
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
2-methyl-5-propylsulfanylquinolin-8-ol |
InChI |
InChI=1S/C13H15NOS/c1-3-8-16-12-7-6-11(15)13-10(12)5-4-9(2)14-13/h4-7,15H,3,8H2,1-2H3 |
Clé InChI |
ZDBDBDWQEXCUSW-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C2C=CC(=NC2=C(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)


![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

